

# Preclinical Efficacy of ION363: A Technical Overview for Drug Development Professionals

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#### Introduction

ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS/FTD). This technical guide synthesizes the key preclinical evidence demonstrating the efficacy of ION363 in a disease-relevant mouse model of FUS-ALS. The data presented herein provides a comprehensive overview of the molecular and cellular effects of ION363, establishing a strong foundation for its clinical development.

Mutations in the FUS gene are a significant cause of familial ALS, particularly aggressive juvenile-onset forms.[1][2] The underlying disease mechanism is believed to be a toxic gain-of-function of the FUS protein, which leads to its mislocalization from the nucleus to the cytoplasm and the formation of toxic protein aggregates.[1] ION363 is a non-allele-specific ASO that targets FUS mRNA, leading to a reduction in the production of both wild-type and mutant FUS protein.[3] Preclinical studies have shown that this reduction of FUS protein can prevent the loss of motor neurons in mouse models of FUS-ALS.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies of ION363 in a knock-in mouse model of FUS-ALS. These studies demonstrate the potent and durable effects of a single intracerebroventricular (ICV) injection of ION363 on FUS protein levels and downstream pathological markers.



Table 1: Effect of a Single 20- $\mu$ g ICV Dose of ION363 on FUS Protein Levels in the Central Nervous System of 1-Month-Old P517L/WT Mice

| Brain Region            | Treatment | Genotype | FUS Protein<br>Level<br>Reduction | Statistical<br>Significance |
|-------------------------|-----------|----------|-----------------------------------|-----------------------------|
| Brain                   | ION363    | WT/WT    | ~80%                              | P < 0.001                   |
| Brain                   | ION363    | P517L/WT | ~80%                              | P < 0.001                   |
| Cervical Spinal<br>Cord | ION363    | WT/WT    | ~80%                              | P < 0.001                   |
| Cervical Spinal<br>Cord | ION363    | P517L/WT | ~80%                              | P < 0.001                   |
| Lumbar Spinal<br>Cord   | ION363    | WT/WT    | ~80%                              | P < 0.001                   |
| Lumbar Spinal<br>Cord   | ION363    | P517L/WT | ~80%                              | P < 0.001                   |

Data adapted from Korobeynikov et al., 2022. A non-targeted control (NTC) ASO was used as a comparator.

Table 2: Pathological and Functional Outcomes in MN-P517L/ $\Delta$ 14 Mice Following a Single Perinatal 20- $\mu$ g ICV Dose of ION363

| Outcome Measure             | Age      | NTC-Treated MN-<br>P517L/Δ14 | ION363-Treated<br>MN-P517L/Δ14 |
|-----------------------------|----------|------------------------------|--------------------------------|
| Lumbar Motor Neuron<br>Loss | 4 Months | ~12% loss                    | No significant loss            |
| Lumbar Motor Neuron<br>Loss | 6 Months | Significant loss             | No significant loss            |
| Muscle Denervation          | 4 Months | Present                      | Prevented                      |
| Microgliosis                | 4 Months | Present                      | Prevented                      |



Data adapted from Korobeynikov et al., 2022. These findings indicate a delay in the onset of disease pathology.

# **Experimental Protocols**

The following section details the methodologies for the key experiments cited in this guide, providing a framework for understanding the generation of the presented data.

### 1. Animal Models

- FUS Knock-in Mouse Lines: A series of FUS knock-in mouse lines were generated to express the equivalent of human ALS-associated mutations, specifically FUSP525L (P517L in mice) and FUSΔEX14 (Δ14 in mice), directly into the endogenous mouse Fus locus.
- Compound Heterozygous Model: To create a model with an accelerated, ALS-like phenotype, conditional compound heterozygous mutant FUS mice (MN-P517L/Δ14) were used.

### 2. ION363 Administration

- Route of Administration: A single intracerebroventricular (ICV) injection was administered to newborn (postnatal day 1) mice.
- Dose: A 20-µg dose of ION363 or a non-targeted control (NTC) ASO was used.
- 3. Western Immunoblot Analysis
- Tissue Preparation: Brain and spinal cord tissues were harvested from ASO-treated animals at 1 month of age. Protein lysates were prepared from these tissues.
- Antibodies: Immunoblots were probed with anti-FUS antibodies to detect FUS protein levels.
- Quantification: The intensity of the protein bands was quantified to determine the relative reduction in FUS protein levels in ION363-treated animals compared to NTC-treated controls.
- 4. Sarkosyl Solubility Fractionation

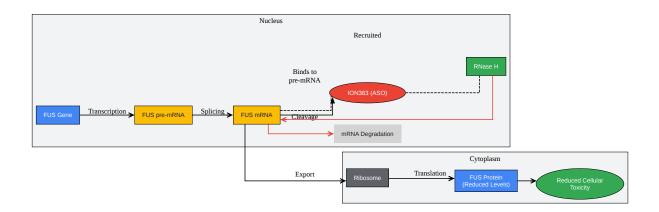


- Purpose: This technique was used to assess the levels of detergent-insoluble FUS and other RNA-binding proteins, which are a pathological hallmark of FUS-ALS.
- Procedure: Brainstem samples were fractionated into soluble, sarkosyl-soluble, and sarkosyl-insoluble fractions. The protein content of each fraction was then analyzed by immunoblotting.
- 5. Immunohistochemistry and Motor Neuron Quantification
- Tissue Processing: Spinal cords were sectioned and stained with relevant antibodies.
- Motor Neuron Counting: The number of lumbar motor neurons was quantified at 4 and 6 months of age in both NTC- and ION363-treated mice to assess neurodegeneration.
- Gliosis and Denervation Assessment: Immunohistochemical staining for markers of microgliosis (Iba1) and muscle denervation was performed to evaluate these pathological features.

## **Visualizations**

The following diagrams illustrate the mechanism of action of ION363 and the experimental workflow used in the preclinical studies.

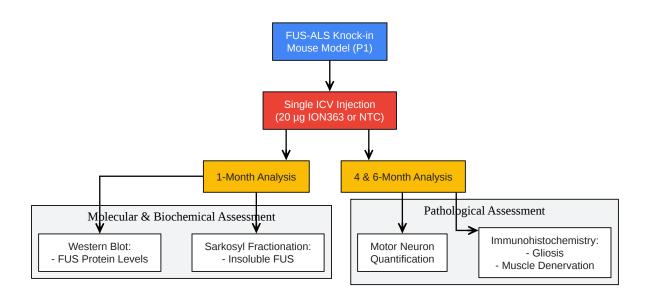




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Caption: Mechanism of action of ION363, an antisense oligonucleotide that reduces FUS protein production.





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Caption: Experimental workflow for preclinical evaluation of ION363 in a FUS-ALS mouse model.

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## References

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